N-(2-ethoxyphenyl)-4-[(6-fluoro-1,3-benzothiazol-2-yl)oxy]piperidine-1-carboxamide
Description
N-(2-ethoxyphenyl)-4-[(6-fluoro-1,3-benzothiazol-2-yl)oxy]piperidine-1-carboxamide is a synthetic small molecule characterized by a piperidine-1-carboxamide core. Key structural features include:
- Piperidine ring: Substituted at the 4-position with a 6-fluoro-1,3-benzothiazol-2-yloxy group.
- Carboxamide group: Linked to a 2-ethoxyphenyl substituent. The ethoxyphenyl group may influence solubility and receptor binding.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-4-[(6-fluoro-1,3-benzothiazol-2-yl)oxy]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O3S/c1-2-27-18-6-4-3-5-16(18)23-20(26)25-11-9-15(10-12-25)28-21-24-17-8-7-14(22)13-19(17)29-21/h3-8,13,15H,2,9-12H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCKFHCRGUMLRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N2CCC(CC2)OC3=NC4=C(S3)C=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-4-[(6-fluoro-1,3-benzothiazol-2-yl)oxy]piperidine-1-carboxamide typically involves multiple steps, including the formation of the benzothiazole ring, the introduction of the fluoro substituent, and the coupling of the piperidine and ethoxyphenyl groups. Common reagents used in these reactions include various halogenating agents, amines, and carboxylic acids. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-4-[(6-fluoro-1,3-benzothiazol-2-yl)oxy]piperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents include halogenating agents, oxidizing agents, reducing agents, and nucleophiles. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
N-(2-ethoxyphenyl)-4-[(6-fluoro-1,3-benzothiazol-2-yl)oxy]piperidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-4-[(6-fluoro-1,3-benzothiazol-2-yl)oxy]piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine-1-Carboxamide Derivatives with Aromatic Substituents
Compound A : 4-(4-Chloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide
- Structural Differences :
- Replaces the benzothiazole with a benzodiazolyl group.
- Substitutes 2-ethoxyphenyl with 4-iodophenyl.
- Benzodiazolyl groups are less electronegative than benzothiazoles, which may reduce binding affinity to targets requiring π-π interactions .
Compound B : 4-((3-cyanopyridin-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide
- Structural Differences :
- Replaces benzothiazole with a pyridinyloxy group.
- Substitutes 2-ethoxyphenyl with a thiophenmethyl group.
- Thiophenmethyl may improve CNS penetration due to its smaller size and lower polarity .
Benzothiazole-Containing Analogs
ARN19702 : (2-ethylsulfonylphenyl)-[(2S)-4-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylpiperazin-1-yl]methanone
- Structural Differences: Replaces piperidine with a methyl-substituted piperazine. Uses a methanone linker instead of carboxamide.
- Pharmacological Insights: Demonstrated potent N-acylethanolamine acid amidase (NAAA) inhibition and analgesic effects in rodent models. The piperazine ring enhances conformational flexibility, possibly contributing to its broad activity profile .
Compound C : N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide
- Structural Differences :
- Replaces piperidine-carboxamide with a benzamide backbone.
- Substitutes 6-fluoro with 6-ethoxy on the benzothiazole.
- Tetrafluoropropoxy may enhance membrane permeability .
Substituent-Specific Comparisons
| Feature | Target Compound | Compound A | ARN19702 | Compound C |
|---|---|---|---|---|
| Core Structure | Piperidine-carboxamide | Piperidine-carboxamide | Piperazine-methanone | Benzamide |
| Aromatic Group | 2-ethoxyphenyl | 4-iodophenyl | 2-ethylsulfonylphenyl | 6-ethoxybenzothiazole |
| Heterocyclic Group | 6-fluoro-benzothiazole | Benzodiazolyl | 6-fluoro-benzothiazole | Benzothiazole |
| Key Pharmacological Effect | Undocumented (structural analogs suggest NAAA/pain targets) | Unknown | Analgesic (NAAA inhibition) | Unknown |
Research Findings and Trends
- Benzothiazole vs. Benzodiazole : Fluorinated benzothiazoles (as in the target compound and ARN19702) show higher target specificity in pain models compared to benzodiazoles, likely due to enhanced electron-deficient aromatic interactions .
- Piperidine vs. Piperazine : Piperazine derivatives (e.g., ARN19702) exhibit greater conformational adaptability, improving binding to enzymes like NAAA, whereas piperidine-based structures may favor rigidity for receptor antagonism .
- Ethoxy vs. Fluoro Substituents : Ethoxy groups (as in Compound C) increase hydrophobicity but reduce hydrogen-bonding capacity compared to fluoro substituents, impacting solubility and target affinity .
Biological Activity
N-(2-ethoxyphenyl)-4-[(6-fluoro-1,3-benzothiazol-2-yl)oxy]piperidine-1-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-tumor and anti-inflammatory research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a piperidine backbone, substituted with a 2-ethoxyphenyl group and a benzothiazole moiety. The presence of the fluorine atom in the benzothiazole ring enhances its pharmacological properties by potentially increasing lipophilicity and modulating biological interactions.
Antitumor Activity
Recent studies have highlighted the anti-tumor potential of benzothiazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.
Table 1: Antitumor Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 (Epidermoid) | 2.5 | Induction of apoptosis via caspase activation |
| A549 (Lung) | 3.0 | Inhibition of cell proliferation and migration |
| H1299 (Lung) | 3.5 | Modulation of AKT/ERK signaling pathways |
In a study conducted by Kamal et al. (2024), the compound exhibited IC50 values in the low micromolar range, indicating potent anti-cancer activity. The mechanism of action appears to involve apoptosis induction through caspase activation and disruption of cell cycle progression.
Anti-inflammatory Activity
In addition to its anti-tumor effects, this compound also exhibits notable anti-inflammatory properties. Research has shown that it can significantly reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro.
Table 2: Anti-inflammatory Effects
| Cytokine | Concentration (µM) | Inhibition (%) |
|---|---|---|
| IL-6 | 1 | 75 |
| TNF-α | 2 | 80 |
The reduction in these inflammatory markers suggests that this compound may have therapeutic potential in conditions characterized by chronic inflammation.
Mechanistic Studies
Mechanistic studies reveal that the compound affects key signaling pathways involved in cancer progression and inflammation. For instance:
- AKT Pathway Inhibition : The compound inhibits the phosphorylation of AKT, leading to reduced cell survival signals.
- ERK Pathway Modulation : It also affects ERK signaling, which is crucial for cell proliferation and differentiation.
These pathways are critical targets for cancer therapeutics, suggesting that this compound could serve as a dual-action agent against tumors and inflammation.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Study on A431 Cells : In vivo experiments showed significant tumor growth inhibition when treated with this compound compared to control groups.
- Combination Therapy : The compound has been tested in combination with standard chemotherapeutics like doxorubicin, showing synergistic effects that enhance overall therapeutic efficacy while reducing side effects.
Q & A
What synthetic strategies are recommended for the preparation of N-(2-ethoxyphenyl)-4-[(6-fluoro-1,3-benzothiazol-2-yl)oxy]piperidine-1-carboxamide?
Level: Basic
Methodological Answer:
The synthesis of piperidine carboxamide derivatives typically involves multi-step routes, including:
- Condensation reactions to form the piperidine core, followed by functionalization of the benzothiazole and ethoxyphenyl moieties. For example, describes a multi-step synthesis of a related compound starting from 5-phenyl-1-pentanol, involving sequential alkylation, cyclization, and carboxamide coupling .
- Protecting group strategies (e.g., tert-butoxycarbonyl (Boc) for amines) to ensure regioselectivity during coupling reactions.
- Optimization of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) to enhance yields. highlights the use of anhydrous solvents and inert atmospheres to prevent hydrolysis of sensitive intermediates .
How can structural characterization of this compound be rigorously validated?
Level: Basic
Methodological Answer:
A combination of analytical techniques is required:
- X-ray crystallography () provides definitive confirmation of molecular geometry and stereochemistry, particularly for the piperidine ring and benzothiazole orientation .
- NMR spectroscopy (1H, 13C, 19F) to verify substituent positions and purity. For example, the fluorine atom in the benzothiazole moiety can be identified via 19F NMR.
- High-resolution mass spectrometry (HRMS) and HPLC (≥95% purity threshold) to confirm molecular weight and purity, as noted in for similar compounds .
What experimental designs are optimal for assessing pharmacokinetic (PK) properties?
Level: Advanced
Methodological Answer:
PK studies should integrate in vitro and in vivo approaches:
- In vitro metabolic stability assays using liver microsomes or hepatocytes to evaluate cytochrome P450-mediated metabolism ( ). For example, details the use of human liver microsomes to assess half-life (t½) and intrinsic clearance (CLint) .
- Plasma protein binding assays (e.g., equilibrium dialysis) to determine free drug fractions.
- In vivo PK profiling in rodent models: Administer the compound intravenously and orally to calculate bioavailability (F%) and volume of distribution (Vd). emphasizes the importance of LC-MS/MS for sensitive plasma concentration measurements .
How can discrepancies between in vitro potency and in vivo efficacy be resolved?
Level: Advanced
Methodological Answer:
Discrepancies often arise due to off-target interactions , metabolic instability , or blood-brain barrier (BBB) penetration issues . Mitigation strategies include:
- Metabolite identification (e.g., using LC-HRMS) to detect rapid degradation pathways ( highlights safety considerations for metabolites) .
- BBB permeability assays (e.g., PAMPA-BBB or MDCK cell monolayers) to assess central nervous system (CNS) accessibility. discusses structural modifications (e.g., fluorine substitution) to enhance BBB penetration .
- Mechanistic in vivo models (e.g., receptor occupancy studies) to correlate target engagement with efficacy, as demonstrated in for CGRP receptor antagonists .
What computational methods are effective for target identification and binding mode prediction?
Level: Advanced
Methodological Answer:
- Molecular docking (e.g., AutoDock Vina, Glide) to screen against potential targets (e.g., GPCRs, kinases). used docking to prioritize compounds with higher binding affinity than control drugs .
- Molecular dynamics (MD) simulations (100+ ns trajectories) to evaluate binding stability and key residue interactions (e.g., piperidine-carboxamide hydrogen bonding with receptor active sites).
- Free energy calculations (MM/PBSA or MM/GBSA) to quantify binding energies, as applied in for anti-TB candidates .
How to conduct structure-activity relationship (SAR) studies to optimize bioactivity?
Level: Advanced
Methodological Answer:
- Systematic substituent variation : Modify the ethoxyphenyl, benzothiazole, or piperidine moieties. and demonstrate that trifluoromethyl groups enhance lipophilicity and metabolic stability .
- Bioisosteric replacement : Replace the benzothiazole with oxadiazole or thiadiazole ( ) to maintain potency while improving solubility .
- Pharmacophore modeling to identify critical interaction points. For example, identifies the piperidine-carboxamide motif as essential for CGRP receptor antagonism .
What strategies are recommended for resolving crystallinity issues in formulation?
Level: Advanced
Methodological Answer:
- Polymorph screening via solvent-mediated crystallization (e.g., using ethanol/water mixtures) to identify stable crystalline forms. and provide crystallographic data for analogous compounds, highlighting packing interactions .
- Co-crystallization with counterions (e.g., maleate, HCl) to improve solubility, as seen in .
- Thermal analysis (DSC, TGA) to assess melting points and hydrate formation risks.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
